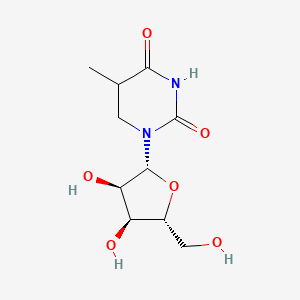

5-Methyl-5,6-dihydrouridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-5,6-dihydrouridine: is a modified nucleoside derived from uridine. It is characterized by the addition of a methyl group at the 5th position and the reduction of the double bond between the 5th and 6th positions of the uridine molecule. This compound is commonly found in transfer RNA (tRNA) and plays a significant role in enhancing the conformational flexibility of tRNA, which is crucial for its function in protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5,6-dihydrouridine typically involves the reduction of uridine followed by methylation. The reduction of uridine can be achieved using dihydrouridine synthases, which are enzymes that catalyze the reduction of the 5,6-double bond of uridine

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express dihydrouridine synthases. These microorganisms can be cultured under controlled conditions to produce the compound in large quantities. The product can then be extracted and purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5,6-dihydrouridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form uridine derivatives.

Reduction: Further reduction can lead to the formation of fully saturated nucleoside analogs.

Substitution: The methyl group at the 5th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products:

Oxidation: Formation of uridine derivatives.

Reduction: Formation of fully saturated nucleoside analogs.

Substitution: Formation of various substituted nucleoside derivatives

Scientific Research Applications

Chemistry: 5-Methyl-5,6-dihydrouridine is used as a model compound in studies of nucleoside chemistry and enzymatic modifications of RNA. It helps in understanding the mechanisms of nucleoside modifications and their effects on RNA structure and function .

Biology: In biological research, this compound is studied for its role in tRNA function and stability. It is also used to investigate the effects of nucleoside modifications on RNA folding and interactions .

Medicine: Its role in enhancing tRNA flexibility makes it a candidate for studies on genetic disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of modified nucleosides for various applications, including pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of 5-Methyl-5,6-dihydrouridine involves its incorporation into tRNA, where it enhances the conformational flexibility of the tRNA molecule. This flexibility is crucial for the proper functioning of tRNA during protein synthesis. The compound interacts with the ribosome and other components of the translation machinery, facilitating efficient and accurate translation of the genetic code .

Comparison with Similar Compounds

Dihydrouridine: A precursor to 5-Methyl-5,6-dihydrouridine, lacking the methyl group at the 5th position.

5-Methyluridine: Similar to this compound but without the reduction of the 5,6-double bond.

Pseudouridine: Another modified nucleoside found in tRNA, differing in the position of the glycosidic bond.

Uniqueness: this compound is unique due to its combined features of methylation and reduction, which confer distinct structural and functional properties. Its ability to enhance tRNA flexibility sets it apart from other modified nucleosides, making it a valuable compound for studies on RNA structure and function .

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)/t4?,5-,6-,7-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFXIEGOSDSOGN-KWCDMSRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617899 |

Source

|

| Record name | 5-Methyl-5,6-dihydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23067-10-9 |

Source

|

| Record name | 5-Methyl-5,6-dihydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)

![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)